Ethyl 6-amino-3-chloro-2-fluorobenzoate
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Overview
Description
Ethyl 6-amino-3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-3-chloro-2-fluorobenzoate typically involves the esterification of 6-amino-3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-3-chloro-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are used under basic conditions.
Oxidation: Reagents like potassium permanganate or nitric acid are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 6-amino-3-substituted-2-fluorobenzoates.
Oxidation: Formation of 6-nitro-3-chloro-2-fluorobenzoate.
Reduction: Formation of 6-amino-3-chloro-2-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 6-amino-3-chloro-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-amino-3-chloro-2-fluorobenzoate can be compared with other similar compounds such as:
- Ethyl 2-amino-3-chloro-6-fluorobenzoate
- Ethyl 2-amino-6-chloro-3-fluorobenzoate
These compounds share similar structural features but differ in the position of the functional groups on the benzene ring. The unique arrangement of the amino, chloro, and fluoro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 6-amino-3-chloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWFBABSCHFLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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